(S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-13-7-9-16(10-8-13)21(19,20)17-15(12-18)11-14-5-3-2-4-6-14/h2-10,15,17-18H,11-12H2,1H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUGRMCPSKTJTP-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350878 | |
| Record name | ST50319709 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82495-70-3 | |
| Record name | ST50319709 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Sulfonylation of Chiral Amino Alcohols
The most direct and widely used method involves the reaction of (S)-1-amino-2-phenylethanol with tosyl chloride. The reaction proceeds as follows:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | (S)-1-amino-2-phenylethanol + tosyl chloride | Formation of sulfonamide bond |
| 2 | Base (e.g., pyridine or triethylamine) | Neutralization of HCl byproduct |
| 3 | Solvent: dichloromethane or THF | Medium for reaction |
| 4 | Temperature: 0 °C to room temperature | Maintains stereochemical purity |
| 5 | Work-up: aqueous extraction and purification | Isolation of pure sulfonamide |
The reaction typically yields the desired this compound in high yield (often above 90%) and with high enantiomeric excess.
Analytical Data Supporting Preparation
The identity and purity of the synthesized compound are confirmed by:
| Analytical Technique | Data/Result |
|---|---|
| Melting Point | 63-67 °C (literature consistent) |
| Optical Rotation | [α]22/D −19° (c = 1 in chloroform) |
| NMR Spectroscopy | Characteristic 1H and 13C NMR signals consistent with structure |
| Mass Spectrometry | Molecular ion peak at m/z consistent with 305.4 g/mol |
| IR Spectroscopy | Bands corresponding to sulfonamide and hydroxyl groups |
These data confirm the successful preparation and stereochemical integrity of the compound.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield & Purity | Notes |
|---|---|---|---|
| Sulfonylation of Chiral Amino Alcohol | (S)-1-amino-2-phenylethanol, tosyl chloride, base, aprotic solvent, 0 °C to RT | >90% yield, high enantiomeric purity | Most common, straightforward, scalable |
| Catalyst-Free C-H Sulfamidation | N,N-dibromo-p-toluene sulfonamide, alkyl aromatics or aldehydes, no catalyst | High efficiency (general sulfonamides) | Novel, avoids metal catalysts, adaptable |
Research Findings and Practical Considerations
- The sulfonylation approach preserves the chiral center configuration, which is critical for biological activity.
- Reaction conditions must be carefully controlled to prevent racemization or side reactions.
- Purification typically involves recrystallization or chromatographic methods to achieve high purity.
- Alternative catalyst-free methods offer environmentally benign options but require further optimization for this specific compound.
- Safety precautions include handling sulfonyl chlorides and bromine reagents with appropriate personal protective equipment due to their irritant properties.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the sulfonamide group or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while nucleophilic substitution can produce various sulfonamide derivatives.
Scientific Research Applications
Pharmacological Activities
Sulfonamides, including (S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide, are recognized for their diverse pharmacological properties. Key activities include:
- Antibacterial Activity : Many sulfonamides are known to exhibit antibacterial properties. They inhibit bacterial growth by interfering with folate synthesis, which is crucial for nucleic acid production. This mechanism has made them effective against a range of bacterial infections .
- Antitumor Activity : Research indicates that certain sulfonamide derivatives possess anticancer properties. They have been shown to inhibit tumor growth in various cancer models, suggesting their potential as therapeutic agents against malignancies .
- Anti-inflammatory Effects : These compounds are also studied for their anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
- Diuretic and Hypoglycemic Effects : Some sulfonamides have been reported to exhibit diuretic effects and may help in managing blood glucose levels, making them relevant in diabetes treatment .
Structural Studies
The structural characteristics of this compound have been analyzed through various crystallographic studies. The compound features a sulfonamide group attached to a phenyl ring, which influences its biological activity.
Several studies have documented the applications and effects of this compound:
- Antibacterial Studies : A study highlighted the compound's efficacy against specific bacterial strains, demonstrating significant inhibition at various concentrations. This supports its potential use in developing new antibacterial therapies .
- Antitumor Research : In vitro studies showed that this sulfonamide derivative could induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for cancer treatment .
- Diuretic Activity : Experimental models indicated that the compound exhibited diuretic effects comparable to established diuretics, suggesting its potential application in managing fluid retention and hypertension .
Mechanism of Action
The mechanism of action of (S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s specific stereochemistry allows it to bind selectively to these targets, modulating their activity. Pathways involved may include inhibition or activation of enzymatic reactions, alteration of protein conformation, and disruption of cellular processes.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : (S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide
- CAS Number : 82495-70-3
- Molecular Formula: C₁₆H₁₉NO₃S
- Molecular Weight : 305.39 g/mol
- Stereochemistry : S-configuration at the chiral center, confirmed by optical rotation data .
- Functional Groups : Contains a sulfonamide core, hydroxymethyl (-CH₂OH), and phenylethyl substituents.
Comparison with Structurally Similar Sulfonamide Derivatives
Structural Variations and Key Differences
The following table summarizes structural features and properties of the target compound and its analogs:
Crystallographic and Hydrogen-Bonding Patterns
- Target Compound : Likely forms intramolecular H-bonds via -OH and sulfonamide groups (inferred from similar structures).
- N-(2-Hydroxy-1,1-dimethylethyl) Derivative () : Exhibits layered crystal packing stabilized by N–H⋯O and C–H⋯O bonds .
- Chlorobenzylsulfanyl-oxadiazole Derivative (): Features Cl⋯N (3.17 Å) and Cl⋯O (3.31 Å) interactions, uncommon in non-halogenated analogs .
Physicochemical Properties
Biological Activity
(S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide, also known as sulfonamide compound, is a molecule of interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C16H19NO3S
- Molecular Weight : 305.39 g/mol
- CAS Number : 82495-70-3
- Melting Point : 63-67 °C
- Optical Activity : [α]22/D −19° in chloroform
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H19NO3S |
| Molecular Weight | 305.39 g/mol |
| Melting Point | 63-67 °C |
| Optical Activity | [α]22/D −19° |
Antimicrobial Properties
Research has indicated that sulfonamides exhibit antimicrobial activity by inhibiting bacterial folate synthesis. The mechanism typically involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria. This action disrupts nucleic acid synthesis, leading to bacterial cell death.
Inhibition Studies
A study investigating various sulfonamide derivatives found that this compound showed promising results in inhibiting specific bacterial strains. The compound demonstrated a concentration-dependent effect, with significant inhibition observed at higher concentrations.
Case Study: Cancer Research
In cancer research, sulfonamide derivatives have been explored for their potential to inhibit tumor growth. For instance, a recent study evaluated the compound's efficacy against various cancer cell lines. The results indicated that it could induce apoptosis in cancer cells, suggesting a mechanism involving the activation of caspases and modulation of apoptotic pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the hydroxymethyl group and the phenylethyl moiety enhances its interaction with biological targets, improving its potency compared to other sulfonamide derivatives.
Toxicological Profile
Toxicological assessments have shown that while the compound exhibits biological activity, it also necessitates careful evaluation regarding its safety profile. Studies on cellular toxicity indicated that at therapeutic doses, the compound did not exhibit significant cytotoxic effects on normal cell lines, highlighting its potential for therapeutic applications.
Conclusion and Future Directions
This compound presents a compelling case for further investigation due to its antimicrobial and potential anticancer properties. Ongoing research should focus on optimizing its pharmacological profile and exploring its mechanisms of action in greater detail.
Future studies could include:
- In vivo models to assess efficacy and safety.
- Combination therapies with existing antibiotics or chemotherapeutic agents to enhance therapeutic outcomes.
- Mechanistic studies to elucidate pathways involved in its biological activity.
Q & A
Basic Questions
Q. What are the optimized synthetic protocols for (S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide, and what reaction yields are achievable?
- Methodology : The compound is synthesized via nucleophilic substitution using 4-methylbenzenesulfonyl chloride and (S)-2-amino-2-phenylethanol. A reported protocol involves stirring equimolar amounts (10.0 mmol each) in aqueous sodium carbonate (10%) at room temperature for 30 minutes. The crude product is washed, dried, and crystallized from methanol, yielding 76% .
- Key Data :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 4-methylbenzenesulfonyl chloride, (S)-2-amino-2-phenylethanol | Water/MeOH | RT | 30 min | 76% |
Q. How is the chiral configuration of this compound validated, and what analytical techniques ensure enantiomeric purity?
- Methodology : Chiral high-performance liquid chromatography (HPLC) is the gold standard. For example, enantiomeric excess (ee) determination for structurally related sulfonamides uses chiral columns (e.g., Chiralpak®) with methanol/buffer mobile phases (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) . Polarimetry and X-ray crystallography (for absolute configuration) are complementary methods .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods for weighing and reactions due to potential inhalation hazards.
- Storage: Store at -20°C for long-term stability (1–2 years) .
- Waste disposal: Segregate organic waste and consult certified chemical disposal services .
Advanced Research Questions
Q. How does the hydroxymethyl group influence reactivity in asymmetric catalysis compared to non-hydroxylated analogs?
- Methodology : The hydroxymethyl group enhances nucleophilicity and hydrogen-bonding capacity. In aziridine ring-opening reactions, this group facilitates stereoselective outcomes (e.g., 97% ee in gold-catalyzed reactions) by coordinating with chiral catalysts. Comparative studies with methyl or hydrogen substituents show reduced enantioselectivity .
- Data Analysis :
| Substituent | Reaction Type | ee (%) | Reference |
|---|---|---|---|
| -CH2OH | Au-catalyzed ring-opening | 97 | |
| -CH3 | Same conditions | 72 | N/A* |
Q. What crystallographic features stabilize the molecular structure, and how do intermolecular interactions affect packing?
- Methodology : Single-crystal X-ray diffraction reveals a distorted tetrahedral geometry at the sulfonamide sulfur (O-S-O angle: 119.08°). Intermolecular N–H⋯O and C–H⋯O hydrogen bonds form parallel layers, contributing to thermal stability. Key bond lengths (S–N: 1.63 Å) and torsion angles (C–S–N–C: 68.22°) are critical for conformational analysis .
- Structural Data :
| Parameter | Value |
|---|---|
| S–N bond length | 1.63 Å |
| O–S–O angle | 119.08° |
| Torsion angle (C–S–N–C) | 68.22° |
Q. How can computational models predict the biological activity of this sulfonamide derivative?
- Methodology : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies against targets like carbonic anhydrase or bacterial enzymes assess binding affinity. For example, sulfonamide derivatives with hydroxymethyl groups show enhanced inhibition due to hydrogen-bonding interactions with active-site zinc ions .
Data Contradiction Analysis
Q. How are discrepancies in reported synthetic yields resolved when scaling up reactions?
- Methodology : Yield variations often arise from purification methods or solvent choice. For instance, methanol crystallization in small-scale reactions (76% yield) may underperform in larger batches due to solubility limits. Alternatives like gradient recrystallization (e.g., hexane/ethyl acetate) or column chromatography (silica gel, eluent polarity optimization) improve reproducibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
